2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline
Brand Name: Vulcanchem
CAS No.: 926191-59-5
VCID: VC5877022
InChI: InChI=1S/C14H20N2O/c1-10-5-7-16(8-6-10)14(17)12-3-4-13(15)11(2)9-12/h3-4,9-10H,5-8,15H2,1-2H3
SMILES: CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C
Molecular Formula: C14H20N2O
Molecular Weight: 232.327

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline

CAS No.: 926191-59-5

Cat. No.: VC5877022

Molecular Formula: C14H20N2O

Molecular Weight: 232.327

* For research use only. Not for human or veterinary use.

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline - 926191-59-5

Specification

CAS No. 926191-59-5
Molecular Formula C14H20N2O
Molecular Weight 232.327
IUPAC Name (4-amino-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C14H20N2O/c1-10-5-7-16(8-6-10)14(17)12-3-4-13(15)11(2)9-12/h3-4,9-10H,5-8,15H2,1-2H3
Standard InChI Key ZMYYRHIGHWVZEW-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline consists of an aniline core substituted at the para position with a 4-methylpiperidine-1-carbonyl group and at the ortho position with a methyl group. The IUPAC name, (4-amino-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone, reflects this arrangement . Key identifiers include:

  • SMILES: CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C

  • InChIKey: ZMYYRHIGHWVZEW-UHFFFAOYSA-N

  • Molecular weight: 232.33 g/mol

The piperidine ring adopts a chair conformation, with the methyl group at position 4 influencing steric and electronic properties. The carbonyl bridge between the piperidine and aniline moieties introduces planar rigidity, potentially affecting binding interactions in biological systems.

Predicted Physicochemical Data

Collision cross-section (CCS) values, critical for mass spectrometry characterization, have been computationally predicted for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+233.16484155.7
[M+Na]+255.14678167.5
[M+NH4]+250.19138163.7
[M-H]-231.15028159.7

These values suggest moderate polarity, consistent with the compound’s mixed aromatic and aliphatic domains .

Synthesis and Production

Laboratory-Scale Synthesis

While no explicit protocol for 2-methyl-4-(4-methylpiperidine-1-carbonyl)aniline is documented, analogous piperidine-carbonyl anilines are typically synthesized via:

  • Nitro Reduction: Reacting 4-methylpiperidine with 2-methyl-4-nitroaniline under hydrogenation conditions (H₂, Pd/C catalyst) to reduce the nitro group to an amine.

  • Carbonyl Coupling: Employing coupling agents (e.g., EDC/HOBt) to form an amide bond between 4-methylpiperidine and 2-methyl-4-aminobenzoic acid.

The final product is purified via column chromatography or recrystallization, achieving >95% purity in optimized setups.

Industrial Scalability

Large-scale production likely utilizes continuous flow reactors to enhance yield and consistency. Key process parameters include:

  • Temperature: 50–80°C

  • Pressure: 2–5 bar (for hydrogenation steps)

  • Residence time: 30–120 minutes

Automated systems enable real-time monitoring of intermediates, minimizing byproducts like over-reduced amines or dimerized species.

Research Applications

Medicinal Chemistry

Piperidine-carbonyl anilines are explored as:

  • Acetylcholinesterase Inhibitors: Structural analogs (e.g., donepezil derivatives) show nanomolar activity against Alzheimer’s disease targets.

  • Tubulin Polymerization Modulators: N-alkyl-N-(methoxyphenyl) derivatives exhibit anti-proliferative effects in cancer cell lines (IC₅₀: 0.5–2 µM).

The methyl substituents in 2-methyl-4-(4-methylpiperidine-1-carbonyl)aniline may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development.

Material Science

Piperidine-aniline hybrids serve as precursors for:

  • Liquid Crystals: Terminal methyl groups promote mesophase stability.

  • Coordination Polymers: The carbonyl oxygen participates in metal-ligand bonding (e.g., with Cu²⁺ or Zn²⁺).

Related Compounds and Derivatives

Compound NameKey ModificationActivity/Use
4-(4-Methylpiperidine-1-carbonyl)anilineNo ortho-methyl substituentIntermediate in dye synthesis
2-Methyl-4-(2-methylpiperidine-1-carbonyl)anilinePiperidine methyl at position 2Antibacterial screening candidate

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